Chrysin 7-O-neohesperidoside

Catalog No.
S16112470
CAS No.
M.F
C27H30O13
M. Wt
562.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chrysin 7-O-neohesperidoside

Product Name

Chrysin 7-O-neohesperidoside

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-phenylchromen-4-one

Molecular Formula

C27H30O13

Molecular Weight

562.5 g/mol

InChI

InChI=1S/C27H30O13/c1-11-20(31)22(33)24(35)26(36-11)40-25-23(34)21(32)18(10-28)39-27(25)37-13-7-14(29)19-15(30)9-16(38-17(19)8-13)12-5-3-2-4-6-12/h2-9,11,18,20-29,31-35H,10H2,1H3/t11-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1

InChI Key

IJJFWUJRFABXCN-QVNVHUMTSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=CC=C5)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=CC=C5)O)CO)O)O)O)O)O

Chrysin 7-O-neohesperidoside is a flavonoid glycoside derived from chrysin, a naturally occurring flavonoid known for its potential health benefits. This compound consists of a chrysin backbone (5,7-dihydroxyflavone) with a neohesperidose sugar moiety attached at the 7-position. The structure of chrysin 7-O-neohesperidoside contributes to its unique biological properties, making it a subject of interest in pharmacological research.

Typical of flavonoids and glycosides. These include:

  • Hydrolysis: Under acidic or enzymatic conditions, the glycosidic bond can be cleaved, releasing chrysin and neohesperidose.
  • Oxidation: The hydroxyl groups on the chrysin moiety can be oxidized to form quinones, which may exhibit different biological activities.
  • Bromination: Chrysin derivatives can react with bromine to yield brominated products, which can be characterized for further studies into their biological activities .

Chrysin 7-O-neohesperidoside exhibits several biological activities:

  • Antioxidant Properties: Like many flavonoids, it has been shown to scavenge free radicals, thereby reducing oxidative stress in cells .
  • Anti-inflammatory Effects: Studies indicate that this compound may inhibit inflammatory pathways, potentially alleviating conditions associated with chronic inflammation .
  • Antimicrobial Activity: There is evidence that flavonoids, including chrysin derivatives, possess antimicrobial properties against various pathogens .

Synthesis of chrysin 7-O-neohesperidoside can be achieved through several methods:

  • Glycosylation: This involves the reaction of chrysin with neohesperidose using glycosyltransferases or chemical methods involving activating agents like trifluoromethanesulfonic anhydride.
  • Natural Extraction: Chrysin 7-O-neohesperidoside can also be isolated from plants known to contain both chrysin and neohesperidose, such as certain species of Citrus.

Chrysin 7-O-neohesperidoside has a range of applications:

  • Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is considered for use in dietary supplements aimed at improving health and preventing diseases related to oxidative stress.
  • Pharmaceuticals: Its potential therapeutic effects make it a candidate for drug development targeting inflammation and oxidative damage-related conditions.
  • Cosmetics: The compound's antioxidant properties are also explored in skincare formulations aimed at reducing skin aging and damage from environmental stressors.

Chrysin 7-O-neohesperidoside shares structural similarities with several other flavonoids and glycosides. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
HesperidinFlavonoid glycosideContains hesperidin sugar moiety; anti-inflammatory properties.
Apigenin 7-O-neohesperidosideFlavonoid glycosideSimilar sugar attachment; known for neuroprotective effects.
QuercetinFlavonolExhibits strong antioxidant activity; widely studied for health benefits.
NaringeninFlavanoneKnown for its role in metabolic regulation; similar base structure.
RhoifolinFlavonoid glycosideExhibits anti-inflammatory effects; different sugar moiety.

Chrysin 7-O-neohesperidoside is unique due to its specific combination of the chrysin backbone with the neohesperidose sugar, which may influence its solubility and bioavailability compared to other similar compounds.

XLogP3

0.1

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

7

Exact Mass

562.16864101 g/mol

Monoisotopic Mass

562.16864101 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-15-2024

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